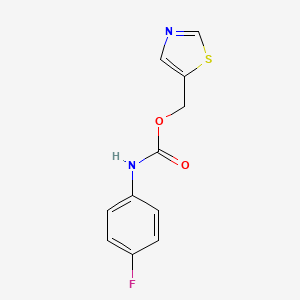
1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate" belongs to a class of compounds that have been synthesized and characterized to explore their potential applications in various fields, excluding drug use and dosage. The focus is on the compound's synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of structurally related compounds involves ring closure reactions and chemical transformations. For instance, derivatives have been synthesized through reactions involving specific precursors in alcoholic basic medium or under phase transfer catalysis conditions, achieving high yields and demonstrating the versatility of synthetic strategies for such compounds (Mathew et al., 2014); (Chai Lan-qin & Wang Xi-cun, 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like single crystal diffraction. These structures often show planarity with specific groups oriented perpendicular to the rest of the molecule, highlighting the intricate molecular conformations that influence the compound's chemical behavior and interactions (B. Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including isothiocyanatomethyl group transformations and interactions with various reagents to yield compounds with potential antitumor and antifilarial activities. Such studies underscore the reactive nature and the potential utility of these compounds in medicinal chemistry (Yatendra Kumar et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, significantly affect the compound's applications. While specific studies on "this compound" were not found, related research indicates that crystallization from specific solvents and the resultant crystal structure play a crucial role in determining the compound's physical properties and its suitability for various applications.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo various chemical transformations, are essential for understanding the compound's potential applications and safety. Research on similar compounds has explored their potential as inhibitors of bacterial cell-wall biosynthesis, highlighting their chemical properties and interactions at the molecular level (G. Francisco et al., 2004).
Wissenschaftliche Forschungsanwendungen
Discovery of Potent Dual EP2 and EP3 Agonists
- Research has identified certain cyclic carbamate derivatives as potent dual EP2 and EP3 agonists. These compounds demonstrate selectivity against EP1 and EP4 subtypes and possess distinct structural features like a cyclic carbamate moiety and a terminal fluorine atom. This discovery can have implications in the development of selective agonists for therapeutic applications (Kinoshita et al., 2016).
Antitumor Activity of Isoxazolyl- and Isothiazolylcarbamides
- A study on isoxazolyl- and isothiazolylcarbamides showed that these compounds have significant antitumor activity. The research highlights the potential of these compounds in enhancing the effectiveness of cytostatic drugs used in medical practice (Potkin et al., 2014).
Fluorophore Development for Aluminium(III) Detection
- Research into the development of fluorophores for selective aluminium(III) detection has involved the study of ligands containing a conjugated phenolic substituted thiazoline chromophore. These ligands show selectivity in complexing for Al3+ over other metal ions, which could be useful in developing specific fluorophores for biological use (Lambert et al., 2000).
Synthesis and Antimicrobial Activities of Novel 1,5-Diaryl Pyrazoles
- The synthesis of novel 1,5-diaryl pyrazole derivatives has been studied for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties, which could be significant in the development of new antimicrobial agents (Ragavan et al., 2010).
Zukünftige Richtungen
The future directions for “1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Thiazole derivatives have shown promise in various areas of medicinal chemistry, including as potential anticancer, antiviral, and anti-inflammatory agents .
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHABQWOLRNNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
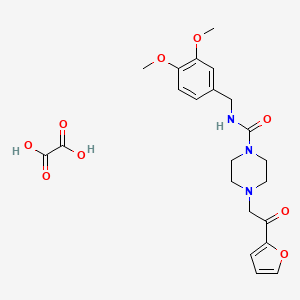
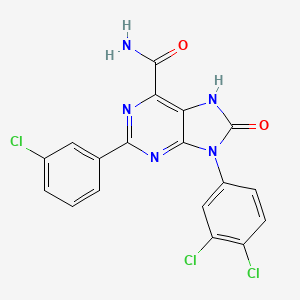
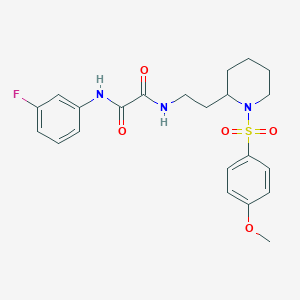
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)
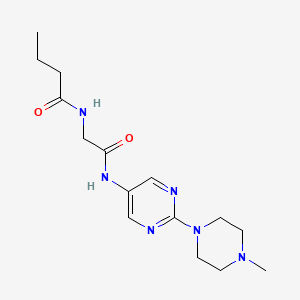
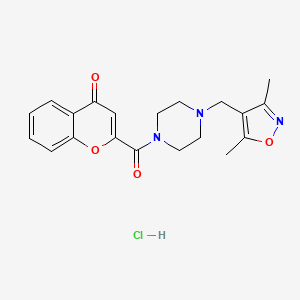
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)
![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)